molecular formula C14H14N4OS B4702593 2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4702593
M. Wt: 286.35 g/mol
InChI Key: MJZSAZXMDJZHMF-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative with the molecular formula C₁₅H₁₆N₄OS and a molecular weight of 300.4 g/mol . It is characterized by a benzylsulfanyl substituent at position 2 and methyl groups at positions 5 and 6 of the triazolopyrimidine core.

Properties

IUPAC Name

2-benzylsulfanyl-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-9-10(2)15-13-16-14(17-18(13)12(9)19)20-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZSAZXMDJZHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321342
Record name 2-benzylsulfanyl-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898922-14-0
Record name 2-benzylsulfanyl-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles in the presence of a catalyst such as CuO_x-ZnO/Al_2O_3-TiO_2 . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl or MnO_2 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaOCl, MnO_2, Pb(OAc)_4

    Reduction: NaBH_4, LiAlH_4

    Substitution: Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, triazole-pyrimidine hybrids have been shown to inhibit the NF-kB inflammatory pathway and reduce ER stress and apoptosis in neuronal cells . These interactions contribute to its neuroprotective and anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Triazolopyrimidinone derivatives are highly tunable, with substitutions at positions 2, 5, and 6 significantly altering physicochemical and biological properties. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
2-(Benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 2-benzylsulfanyl, 5,6-dimethyl 300.4 Solubility: 41.2 µg/mL (pH 7.4); structural basis for drug design
2-[(4-Chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 4-chlorobenzylsulfanyl, 5-propyl 339.8 Enhanced lipophilicity; potential herbicidal activity
2-(4-Methoxyphenyl)-5-(piperidinomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (S2-TP) 4-methoxyphenyl, 5-piperidinomethyl ~380 (estimated) Electrochemically active; redox potential studied for drug metabolism
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one (HmtpO) 5-methyl, no substituents at 2 or 6 137.1 Ligand for Cu(II)/Co(II) complexes; antileishmanial activity (IC₅₀ ~20–24 µM)

Key Observations :

  • Electron-Donating vs.
  • Solubility Trends : Methyl and benzylsulfanyl groups reduce water solubility compared to simpler analogs like HmtpO, which lacks bulky substituents .
  • Biological Activity : While HmtpO-metal complexes show antiparasitic activity (IC₅₀ ~20 µM), sulfonamide derivatives (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) exhibit herbicidal effects, highlighting substituent-dependent applications .

Yield Comparison :

  • Target compound yields are unspecified, but similar derivatives (e.g., 2-amino-6-(3-chlorobenzyl)-5-ethyltriazolo[1,5-a]pyrimidin-7-one) report yields of 21–83% depending on substituent complexity .

Biological Activity

2-(Benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial activities.

  • Molecular Formula : C14H14N4OS
  • Molecular Weight : 286.35 g/mol
  • Structure : The compound features a triazolo-pyrimidine core structure which is known for diverse biological activities.

Biological Activity Overview

The compound has been evaluated for various biological activities, including anticancer and antimicrobial effects. Below are detailed findings from recent studies.

Anticancer Activity

Research has demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines.

Case Study Findings :

  • A study evaluated the antiproliferative activity of several triazolo derivatives against human cancer cell lines MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .
  • Among the tested compounds, H12 , a derivative similar to this compound, showed:
    • IC50 Values :
      • MGC-803: 9.47 μM
      • HCT-116: 9.58 μM
      • MCF-7: 13.1 μM
    • Mechanism of Action: The compound inhibited the ERK signaling pathway leading to decreased phosphorylation of ERK1/2 and induced apoptosis in cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated.

Research Findings :

  • Studies have indicated that compounds with similar triazolo structures exhibit antibacterial properties against various pathogens .
  • The benzylsulfanyl group is believed to enhance the interaction with bacterial enzymes or receptors, potentially leading to increased antibacterial efficacy.

Comparative Analysis of Biological Activities

Activity Type Cell Line/Pathogen IC50/Effectiveness Mechanism
AnticancerMGC-8039.47 μMERK pathway inhibition
AnticancerHCT-1169.58 μMApoptosis induction
AnticancerMCF-713.1 μMCell cycle arrest
AntimicrobialVarious pathogensNot quantifiedEnzyme inhibition

Q & A

Q. What are the common synthetic routes for 2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?

The compound is typically synthesized via multi-step condensation reactions. A representative method involves reacting 3-amino-5-benzylthio-1,2,4-triazole with β-keto esters and aldehydes under controlled conditions (e.g., ethanol solvent, microwave irradiation at 323 K for 30 minutes). Catalysts like APTS (3-Aminopropyltriethoxysilane) can enhance reaction efficiency in one-pot protocols .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs techniques like 1^1H NMR, X-ray crystallography, and mass spectrometry. For example, X-ray diffraction reveals planar bicyclic triazolo-pyrimidine cores with dihedral angles between aromatic rings (e.g., 87.03° between triazolo-pyrimidine and benzene rings). π-π stacking interactions (centroid distances: 3.63–3.88 Å) are critical for crystal packing .

Q. What initial biological screening assays are used to evaluate its activity?

Preliminary screens include antimicrobial (e.g., bacterial/fungal inhibition assays) and anticancer (e.g., cell viability assays using MTT or SRB protocols) testing. Antiproliferative effects are assessed against cancer cell lines (e.g., IC50_{50} determination), with structural analogs showing activity in the µM range .

Q. What physicochemical properties influence its behavior in biological systems?

Key properties include moderate lipophilicity (molecular weight: ~300.4 g/mol), stability under standard conditions, and pH-dependent solubility. Solubility is higher in polar aprotic solvents (e.g., DMSO) due to the benzylsulfanyl and pyrimidinone groups .

Advanced Research Questions

Q. How do structural modifications impact its structure-activity relationships (SAR)?

Substituent variation at positions 2, 5, and 6 alters bioactivity. For example:

  • C2 : Benzylsulfanyl groups enhance enzyme inhibition (e.g., CDK2).
  • C5/C6 : Methyl/ethyl groups optimize pharmacokinetics (e.g., metabolic stability). Comparative studies with analogs (e.g., 5-methoxymethyl derivatives) show improved CDK2 binding affinity (Ki_i < 100 nM) .

Q. What methodologies elucidate its mechanism of action in enzyme inhibition?

Techniques include:

  • Kinase assays : Measuring ATPase activity inhibition (e.g., CDK2).
  • Molecular docking : Predicting binding modes to ATP-binding pockets (software: AutoDock, Glide).
  • Surface plasmon resonance (SPR) : Quantifying target binding kinetics (e.g., KD_D values) .

Q. How are electrochemical properties analyzed for redox behavior?

Cyclic voltammetry on carbon graphite electrodes reveals redox potentials. For triazolopyrimidinones, oxidation peaks near +0.8 V (vs. Ag/AgCl) correlate with electron-rich aromatic systems, informing drug stability and reactive oxygen species (ROS) generation potential .

Q. What crystallographic strategies resolve data contradictions in polymorph studies?

High-resolution synchrotron data and refinement software (e.g., SHELXL) address discrepancies. For example, anisotropic displacement parameters distinguish true polymorphism from solvent-dependent crystal forms .

Q. How are efficacy-toxicity profiles optimized during lead development?

Strategies include:

  • Substituent tuning : Replacing chlorophenyl with morpholine groups reduces hepatotoxicity.
  • In silico ADMET prediction : Tools like SwissADME assess logP, CYP450 interactions.
  • Prodrug design : Ethyl carboxylate derivatives improve oral bioavailability .

Q. How are contradictions in biological data addressed (e.g., varying IC50_{50}50​ values)?

Discrepancies arise from assay conditions (e.g., serum concentration, incubation time). Rigorous controls include:

  • Purity validation : HPLC (>95%) and elemental analysis.
  • Dose-response curves : Triplicate measurements across multiple cell lines.
  • Target specificity profiling : Kinase panels to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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